molecular formula C17H24N4S B2949462 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440334-12-3

4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B2949462
CAS No.: 440334-12-3
M. Wt: 316.47
InChI Key: RJHCGMGXWOHKHL-UHFFFAOYSA-N
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Description

4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound featuring a quinazoline backbone substituted with a thione group at position 2 and a [3-(azepan-1-yl)propyl]amino moiety at position 2. The quinazoline core is a bicyclic structure comprising fused benzene and pyrimidine rings, which is structurally analogous to purine bases, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

4-[3-(azepan-1-yl)propylamino]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4S/c22-17-19-15-9-4-3-8-14(15)16(20-17)18-10-7-13-21-11-5-1-2-6-12-21/h14-16,18H,1-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEQFEHFHRWLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC2C3CCCCC3NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C_{15}H_{20}N_{4}S
  • Molecular Weight : 304.41 g/mol

The presence of the azepan moiety and the thione group contributes to its unique biological profile.

Antidepressant Effects

Research has indicated that compounds similar to this compound may exhibit antidepressant-like effects. A study on related 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated their efficacy in reducing immobility in the Porsolt's behavioral despair model in rats, suggesting potential for rapid-acting antidepressant properties .

Tyrosinase Inhibition

Recent investigations into quinazoline derivatives have highlighted their ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance inhibitory activity. For instance, compounds with substitutions at the 3- and 4-positions showed significant inhibition, with some derivatives achieving IC50 values comparable to established inhibitors like kojic acid .

The mechanisms through which this compound exerts its effects may involve:

  • Adenosine Receptor Modulation : Similar compounds have shown selective binding to adenosine A1 and A2 receptors, which play roles in mood regulation and neuroprotection .
  • Inhibition of Enzymatic Activity : The inhibition of tyrosinase suggests a direct interaction with the enzyme's active site, potentially through hydrogen bonding and hydrophobic interactions .

Case Studies

  • Antidepressant Activity : In a controlled study, a series of quinazoline derivatives were tested for their behavioral effects in rodent models. The results indicated that certain substitutions significantly improved antidepressant-like behavior compared to controls .
  • Tyrosinase Inhibition : A comparative analysis of various quinazoline derivatives revealed that those with specific functional groups exhibited enhanced potency against tyrosinase. For example, one derivative achieved an IC50 value of 25.75 µM, illustrating its potential as a therapeutic agent for hyperpigmentation disorders .

Data Tables

CompoundStructureIC50 (µM)Biological Activity
AStructure A25.75Tyrosinase Inhibition
BStructure B29.9Tyrosinase Inhibition
CStructure CN/AAntidepressant-like Effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione with structurally related compounds from the provided evidence, focusing on molecular architecture, substituent effects, and implied pharmacological relevance.

Structural Analogues from the HBK Series ()

The HBK compounds (HBK14–HBK19) share a 4-(2-methoxyphenyl)piperazine core but differ in phenoxyalkyl substituents. Key distinctions include:

  • Core Heterocycle : The target compound’s quinazoline-thione core contrasts with the piperazine ring in HBK derivatives. Quinazoline’s aromaticity and hydrogen-bonding capacity (via the thione group) may enhance binding to planar enzyme active sites compared to piperazine’s flexibility.
  • Substituents: The azepane-propylamino chain in the target compound introduces a 7-membered ring, increasing steric bulk and lipophilicity relative to the smaller phenoxyethoxy/propyl groups in HBK compounds.
  • Pharmacological Implications : Piperazine derivatives like HBK14–HBK19 are often explored for central nervous system (CNS) targets (e.g., serotonin or dopamine receptors) due to their amine-rich structures. The thione group in the target compound may redirect activity toward enzymes like kinases or thymidylate synthase, common targets of quinazoline derivatives .

Piperidine and Sulfonyl-Containing Analogues ()

Compounds such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1,4-bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane highlight differences in:

  • Target Specificity : Sulfonyl groups are common in kinase inhibitors (e.g., Gleevec), while quinazoline-thiones are associated with antifolate or antimicrobial activity, suggesting divergent therapeutic pathways .

Crystallographic and Computational Tools ()

For example:

  • SHELXL Refinement : Accurate determination of the azepane ring’s puckering and thione group geometry in the target compound could differentiate it from flatter HBK derivatives.
  • ORTEP-3 Visualization: Graphical rendering of bond angles/thermal parameters might reveal steric strain in the azepane-propylamino chain, a factor absent in smaller HBK substituents .

Data Table: Key Structural and Hypothetical Pharmacological Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hypothetical Targets
Target Compound Quinazoline-2-thione Azepane-propylamino ~330–350 Kinases, antifolate enzymes
HBK14–HBK19 () Piperazine Phenoxyethoxy/propyl, methoxyphenyl ~400–450 Serotonin/dopamine receptors
1,4-Bis-sulfonylbutane () Piperidine Bis-sulfonylphenyl ~600 Kinases, DNA repair enzymes

Research Findings and Limitations

  • Structural Insights: The target compound’s azepane-propylamino chain may confer unique conformational dynamics, as 7-membered rings exhibit greater flexibility than 6-membered piperazine/piperidine rings. This could influence binding kinetics in enzyme pockets .
  • Gaps in Evidence: No direct pharmacological data for the target compound are provided. Comparative efficacy or binding affinity studies with HBK or sulfonyl analogues are speculative without experimental results.
  • Synthetic Challenges : The azepane ring’s synthesis (e.g., via cyclization or ring-expansion) may present higher complexity compared to piperazine derivatives, impacting scalability .

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